molecular formula C22H27N5O6S B12409497 hCAXII-IN-4

hCAXII-IN-4

Cat. No.: B12409497
M. Wt: 489.5 g/mol
InChI Key: HLDZYOICRYRDJB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of hCAXII-IN-4 involves the use of a piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds. The synthetic route includes several steps, starting with the preparation of the piperidinyl-hydrazidoureido linker, followed by its attachment to the benzenesulfonamide core. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

hCAXII-IN-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

hCAXII-IN-4 is unique in its high selectivity and potency for CA XII compared to other carbonic anhydrase inhibitors. Similar compounds include:

Compared to these compounds, this compound offers improved selectivity for CA XII, making it a valuable tool for studying the specific role of this enzyme and for developing targeted therapies .

Properties

Molecular Formula

C22H27N5O6S

Molecular Weight

489.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl]amino]urea

InChI

InChI=1S/C22H27N5O6S/c1-33-18-6-2-15(3-7-18)14-24-22(30)26-25-20(28)16-10-12-27(13-11-16)21(29)17-4-8-19(9-5-17)34(23,31)32/h2-9,16H,10-14H2,1H3,(H,25,28)(H2,23,31,32)(H2,24,26,30)

InChI Key

HLDZYOICRYRDJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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